Ferric 2-ethylhexanoate

Overview

Description

Ferric 2-ethylhexanoate, also known as iron(III) 2-ethylhexanoate, is a compound that has been utilized in various chemical processes due to its properties as a Lewis acid catalyst. It has been specifically employed in the stereoselective Diels–Alder reaction to produce cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl esters with high diastereoisomeric excesses . This compound is also involved in the synthesis of other iron complexes and has been studied for its role in the polymerization of ethylene .

Synthesis Analysis

The synthesis of iron(III) 2-ethylhexanoate is not directly described in the provided papers. However, its application in the synthesis of other complexes is noted. For instance, it is used in the preparation of ferrous complexes by reacting with 2-(carboxylato)-6-iminopyridines and FeCl2 . The synthesis process typically involves combining iron salts with 2-ethylhexanoic acid under controlled conditions.

Molecular Structure Analysis

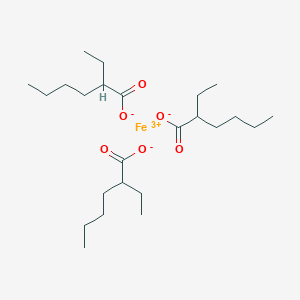

The molecular structure of iron(III) 2-ethylhexanoate has been studied, revealing a trinuclear oxido-centered iron(III) cluster with a general formula Fe3(μ3-O)(eh)6(acetone)3. Mossbauer spectra indicate two equivalent iron(III) sites and one unique iron(III) site within the molecule. The iron centers are antiferromagnetically coupled, as evidenced by variable temperature magnetic measurements .

Chemical Reactions Analysis

Iron(III) 2-ethylhexanoate is known to catalyze various chemical reactions. It has been reported as a catalyst for the oxidation of unsaturated lipids, such as ethyl linoleate, in combination with ascorbic acid 6-palmitate . Additionally, it is involved in the reaction with polysiloxanes in silicone elastomeric formulations, where it counteracts oxidative embrittlement by converting to ferric silicate and reacting to form hexanoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of iron(III) 2-ethylhexanoate are inferred from its applications and reactions. It acts as a mild Lewis acid catalyst, indicating its ability to accept electron pairs during chemical reactions . Its role in the polymerization of ethylene suggests that it can facilitate the formation of complex molecules from simpler ones . The compound's stability at high temperatures is demonstrated by its use as a thermal stabilizer in elastomers . The antiferromagnetic coupling of its iron centers contributes to its magnetic properties .

Scientific Research Applications

Catalytic Applications

Ferric 2-ethylhexanoate has been explored in various catalytic applications. One study demonstrated its use in the synthesis of di-2-ethylhexyl maleate, highlighting its advantages such as low cost, ease of obtainability, and environmental friendliness (Wu Zhi, 2000). Additionally, iron(III) complexes, including those with this compound, have shown promising results in catalyzing ethylene oligomerization and polymerization (P. Hao et al., 2010).

Material Science Applications

In material science, this compound finds applications as a metal-organic precursor. It is used in the synthesis of various materials and also as a catalyst for ring-opening polymerizations (Shashank Mishra et al., 2007). Furthermore, it has been involved in the study of bio-inspired iron-based catalysts for the oxidation of unsaturated lipids (F. Miccichè et al., 2007).

Environmental and Biological Applications

This compound plays a role in environmental applications, such as in the bioleaching of printed circuit boards. This process utilizes ferric iron as a low-cost oxidant suitable for leaching metals from these boards (A. Hubau et al., 2018). Additionally, it has been involved in studies related to the photochemical decomposition of contaminants in acidic conditions, highlighting its potential in environmental remediation efforts (Masaki Ohno et al., 2014).

Photocatalytic and Other Chemical Applications

This compound is also significant in photocatalytic activities, particularly in the degradation of contaminants. Its ability to generate reactive oxygen species through redox processes in the presence of visible solar energy makes it a valuable asset in this field (Erik M. Casbeer et al., 2012).

Mechanism of Action

Target of Action

Ferric 2-ethylhexanoate, also known as 2-ethylhexanoate;iron(3+), primarily targets the body’s iron metabolism system . Iron is an essential element involved in various metabolic processes, including oxygen transport, deoxyribonucleic acid (DNA) synthesis, and energy production . This compound is used to supplement iron in the body, particularly in cases of iron deficiency .

Mode of Action

This compound interacts with its targets by supplying iron to the body. The ferric (Fe 3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is stored intracellularly in ferritin and transported into the blood by ferroportin 1 . This interaction results in an increase in the body’s iron levels, which can help alleviate conditions such as iron deficiency anemia .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the body’s iron metabolism pathway. Iron is crucial for many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . This compound helps to increase the body’s iron levels, which can have downstream effects on these pathways. For example, increased iron levels can enhance oxygen transport and energy production, leading to improved overall health .

Pharmacokinetics

Studies on similar compounds, such as ferric carboxymaltose, suggest that systemic exposure to iron increases in a dose-proportional manner with twice-daily dosing

Result of Action

The primary result of this compound’s action is an increase in the body’s iron levels. This can help to alleviate conditions such as iron deficiency anemia . Additionally, increased iron levels can enhance the function of various metabolic pathways, leading to improved overall health .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be affected by factors such as the pH of the environment, the presence of other compounds, and the temperature . .

Safety and Hazards

Ferric 2-ethylhexanoate is classified as a hazardous substance. It may cause genetic defects, cancer, and damage to organs . It may also be fatal if swallowed and enters airways . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, obtaining special instructions before use, and wearing protective gloves/eye protection/face protection .

Future Directions

Biochemical Analysis

Biochemical Properties

Ferric 2-ethylhexanoate plays a role in environmental purification through its photocatalytic activity under visible light. It is involved in the generation of reactive oxygen species that degrade contaminants, including inorganics, bacteria, and large organic molecules such as dyes

Cellular Effects

The effects of this compound on cells are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that ferric ions can affect the conductivity of various types of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. While specific studies on this compound are limited, it is known that iron compounds can have varying effects at different dosages .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

It is known that iron compounds can be localized in various subcellular compartments , but specific information on this compound is currently limited.

properties

IUPAC Name |

2-ethylhexanoate;iron(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULUYRVWYCIOFRV-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

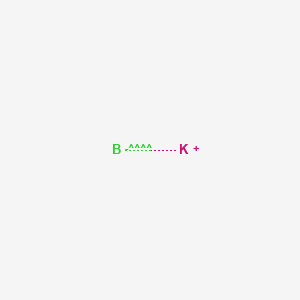

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H45FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70890632 | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7321-53-1, 68187-36-0 | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iron, 2-ethylhexanoate tall-oil fatty acids complexes | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron tris(2-ethylhexanoate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)

![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)